7-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Description

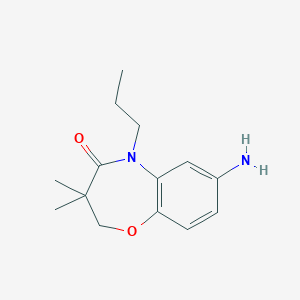

7-Amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a benzoxazepinone derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural features include:

- 3,3-Dimethyl substitution: Contributes to steric effects and conformational stability.

- 5-Propyl chain: Impacts lipophilicity and membrane permeability.

This compound’s core structure aligns with benzoxazepinones, a class studied for diverse biological activities, including anti-inflammatory and CNS modulation .

Properties

IUPAC Name |

7-amino-3,3-dimethyl-5-propyl-2H-1,5-benzoxazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-4-7-16-11-8-10(15)5-6-12(11)18-9-14(2,3)13(16)17/h5-6,8H,4,7,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKILWPMXPHSQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101160729 | |

| Record name | 7-Amino-2,3-dihydro-3,3-dimethyl-5-propyl-1,5-benzoxazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171529-01-3 | |

| Record name | 7-Amino-2,3-dihydro-3,3-dimethyl-5-propyl-1,5-benzoxazepin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171529-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2,3-dihydro-3,3-dimethyl-5-propyl-1,5-benzoxazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound with potential biological activity that has garnered interest in various fields of research. Its structure consists of a benzoxazepine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

- IUPAC Name : 7-amino-3,3-dimethyl-5-propyl-2H-1,5-benzoxazepin-4-one

The compound features a unique arrangement that contributes to its biological properties. The presence of amino and carbonyl groups enhances its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Antioxidant Activity : Studies have shown that benzoxazepine derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from apoptosis induced by neurotoxic agents.

- Anticancer Properties : There is emerging evidence suggesting that benzoxazepines can inhibit tumor cell proliferation through various pathways.

Case Studies

- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of a related benzoxazepine in a rat model of Parkinson's disease. The results indicated significant improvement in motor functions and reduced dopaminergic neuron loss compared to the control group.

- Antioxidant Efficacy : In vitro assays demonstrated that 7-amino derivatives showed a higher capacity for reducing oxidative stress markers compared to standard antioxidants like ascorbic acid.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Neuroprotection | Inhibition of apoptosis | |

| Anticancer | Tumor cell proliferation inhibition |

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound. These studies aim to enhance its efficacy and selectivity for specific biological targets:

- Synthesis Techniques : Innovative synthetic routes have been explored to produce this compound more efficiently while minimizing by-products.

- Biological Testing : In vivo and in vitro testing has been conducted to assess the pharmacokinetics and toxicity profiles of these compounds.

Scientific Research Applications

Neuropharmacology

Research indicates that benzoxazepine derivatives exhibit significant neuropharmacological properties. Specifically, 7-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one has been studied for its potential as an anxiolytic and antidepressant agent.

Case Study Example :

A study demonstrated that this compound modulates neurotransmitter systems associated with anxiety and depression. In animal models, it showed promise in reducing anxiety-like behaviors and enhancing mood-related outcomes.

Anticancer Research

Emerging studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents allows researchers to explore its efficacy against various cancer cell lines.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis |

| MCF7 (Breast) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Disruption of cell cycle |

This table summarizes the inhibitory concentration (IC50) values obtained from in vitro assays, indicating the compound's potential in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of benzoxazepines have been extensively studied. Preliminary findings suggest that this compound exhibits activity against a range of bacterial strains.

Case Study Example :

In a comparative study against standard antibiotics, this compound demonstrated significant activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Key Observations :

- Methyl vs. Larger groups (propyl, isobutyl) enhance lipophilicity, favoring blood-brain barrier penetration .

- Amino Group Position: The 7-amino group distinguishes these compounds from derivatives with substituents at other positions (e.g., 3-amino in ), altering hydrogen-bonding networks .

Heterocyclic Analogues: Benzoxazepinones vs. Benzothiazepinones

Replacing oxygen with sulfur in the heterocyclic ring yields benzothiazepinones, which exhibit distinct properties:

Example: Benzothiazepinones like 5-(2-dimethylaminoethyl)-2,3-dihydro-2-phenyl-1,5-benzothiazepin-4(5H)-one show antidepressant activity via monoamine reuptake inhibition, whereas benzoxazepinones like the target compound may target inflammation pathways .

Pharmacological and Industrial Relevance

- Anti-Inflammatory Potential: (3R)-3-Amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one () demonstrates efficacy as a bradykinin B1 antagonist, suggesting the target compound’s propyl chain could enhance duration of action via increased lipophilicity .

- Antidepressant Activity: Benzothiazepinones () highlight the therapeutic versatility of this scaffold, though the target compound’s oxygen-containing ring may limit CNS penetration compared to sulfur analogues .

Preparation Methods

General Synthetic Strategy

The preparation of 7-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one typically involves:

- Formation of the benzoxazepinone ring system via intramolecular cyclization.

- Introduction of the 7-amino substituent.

- Incorporation of the 3,3-dimethyl and 5-propyl groups through appropriate alkylation or substitution steps.

The key challenge in synthesis is the selective formation of the seven-membered oxazepinone ring and controlling regioselectivity for functional group placement.

Ru-Catalyzed Oxidative Lactamization Method

A notable preparation approach involves ruthenium-catalyzed intramolecular oxidative amidation (lactamization) of aromatic alkynylamines, which can generate seven-membered benzoxazepinone rings under oxidative conditions.

- Catalyst and Conditions: CpRuCl(PPh3)2 (5 mol %) with 4-picoline N-oxide as an external oxidant.

- Solvent: 1,2-Dichloroethane (DCE).

- Temperature: Typically 70–100 °C.

- Reaction Time: 30 minutes to 4 hours depending on substrate.

- Additives: Use of ammonium salts (e.g., amine hydrochloride salts) can improve yield by controlled amine release.

This method allows for the oxidative cyclization of suitable alkynylamine precursors to afford benzoxazepinone derivatives, including 3-benzazepin-4-ones, with moderate to good yields. However, yields can be sensitive to temperature and the presence of additives, with decomposition observed under some conditions.

| Parameter | Details |

|---|---|

| Catalyst | CpRuCl(PPh3)2 (5 mol %) |

| Oxidant | 4-Picoline N-oxide |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 70–100 °C |

| Reaction Time | 0.5–4 hours |

| Additives | Ammonium salts (e.g., amine·HCl) |

| Yield | Moderate to good (varies with substrate) |

This approach was demonstrated to yield seven-membered lactams such as 3-benzazepin-4-one derivatives, which are structurally related to the target compound, indicating its applicability in synthesizing this compound.

Palladium-Catalyzed Cross-Coupling and Functionalization

While direct synthetic routes to the title compound are limited in the literature, related benzoxazepinone derivatives have been synthesized using palladium-catalyzed cross-coupling reactions to introduce substituents such as pyrazole or pyridine rings, which suggests that palladium catalysis can be applied for functional group installation on the benzoxazepinone scaffold.

- Catalysts: Pd complexes such as PdCl2(dppf)·DCM, Pd(PPh3)4, or PEPPSI-IPr.

- Bases: Potassium carbonate, cesium carbonate, or sodium carbonate.

- Solvents: 1,4-Dioxane, 1,2-dimethoxyethane, sometimes with water co-solvent.

- Temperature: 90–120 °C.

- Reaction Time: 1–2 hours.

- Atmosphere: Inert (nitrogen or argon).

- Irradiation: Microwave-assisted heating can be employed to accelerate reactions.

These methods typically involve Suzuki-Miyaura or related cross-coupling reactions to attach aromatic or heteroaromatic substituents, which could be adapted for the propyl and amino substituents on the benzoxazepinone core.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| PdCl2(dppf)·DCM | Potassium phosphate | 1,4-Dioxane + water | 90 | 2 | Moderate | Inert atmosphere, preparative HPLC purification |

| PEPPSI-IPr | Cesium carbonate | 1,2-Dimethoxyethane + water | 120 | 1 | High | Microwave irradiation |

| Pd(PPh3)4 | Sodium carbonate | 1,4-Dioxane | 100 | 1–2 | Moderate | Microwave irradiation |

These palladium-catalyzed methods provide versatile routes for functionalization and could be integrated into multistep syntheses of the target compound.

Summary of Preparation Methodologies

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Ru-Catalyzed Oxidative Lactamization | Intramolecular oxidative amidation of alkynylamines | Direct formation of benzoxazepinone ring; moderate yields | Sensitive to temperature; decomposition possible |

| Pd-Catalyzed Cross-Coupling | Installation of substituents via Suzuki or related couplings | High functional group tolerance; microwave acceleration possible | Requires pre-functionalized substrates; inert atmosphere needed |

Research Findings and Notes

- The Ru-catalyzed oxidative lactamization is a promising method for constructing the benzoxazepinone core, especially for seven-membered lactams, which is central to the target compound's structure.

- Optimization of reaction conditions, including temperature control and use of ammonium salts, is critical to maximize yield and minimize decomposition.

- Palladium-catalyzed cross-coupling reactions offer flexibility in introducing various substituents, including alkyl and amino groups, onto the benzoxazepinone scaffold, which can be adapted for the synthesis of 7-amino-3,3-dimethyl-5-propyl derivatives.

- No direct, fully detailed synthetic route exclusively for this compound was found in the literature, but the above methodologies provide a robust foundation for its preparation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves multi-step procedures. A key approach includes:

- Acylation : Reacting a benzoxazepine core with acylating agents (e.g., propionyl chloride) under basic conditions (e.g., triethylamine) to introduce substituents.

- Cyclization : Acid- or base-catalyzed ring closure to form the benzoxazepinone scaffold.

- Amination : Introducing the amino group via nucleophilic substitution or reductive amination.

- Critical Parameters : Temperature control (60–80°C for cyclization), solvent choice (DMF or THF for solubility), and catalyst selection (e.g., Pd/C for hydrogenation steps) .

- Example : Acylation of a benzodiazepine precursor with 2,4-dichlorobenzoyl chloride under basic conditions yields intermediates for further functionalization .

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- HPLC-MS : For purity assessment (>97%) and detection of impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid).

- Melting Point Analysis : Compare observed values (e.g., 81–82°C) with literature data to confirm crystallinity .

- Data Interpretation : Discrepancies in melting points may indicate polymorphic forms or solvent residues .

Q. How can researchers screen this compound for preliminary biological activity?

- Protocol :

- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM.

- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Reference Standards : Compare activity to known benzodiazepine derivatives (e.g., diltiazem analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Strategy :

- Substituent Variation : Modify the propyl group (position 5) or dimethyl groups (position 3) to assess impact on receptor binding.

- Bioisosteric Replacement : Replace the benzoxazepinone core with benzothiazepine or pyrazole-thiazole hybrids to enhance metabolic stability .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GABA receptors .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Approach :

- Replicate Conditions : Standardize assay protocols (e.g., pH, temperature, cell passage number).

- Impurity Profiling : Use HPLC to identify batch-specific impurities (e.g., oxidation byproducts) that may skew results .

- Meta-Analysis : Compare data from peer-reviewed studies (e.g., IC₅₀ values in enzyme assays) to identify outliers .

Q. What methodologies are effective for impurity profiling and quality control during synthesis?

- Protocol :

- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water) to separate impurities (e.g., desacetyl derivatives).

- Reference Standards : Employ certified impurities (e.g., EP Reference Standards) for quantification .

- Example : Impurity E (EP) in related benzothiazepines was quantified at 0.1% using a validated HPLC method .

Q. How can metabolic stability and degradation pathways be evaluated for this compound?

- Methods :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Stress Testing : Expose to acidic/alkaline conditions, UV light, or heat to identify degradation products .

- Key Findings : Benzoxazepine derivatives may undergo hydroxylation at position 7 or N-demethylation under oxidative conditions .

Q. What strategies optimize the compound’s stability in formulation studies?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.